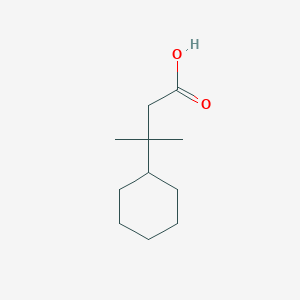

3-Cyclohexyl-3-methylbutanoic acid

Descripción general

Descripción

3-Cyclohexyl-3-methylbutanoic acid is an organic compound with the molecular formula C11H20O2 It is a carboxylic acid featuring a cyclohexyl group and a methyl group attached to a butanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-3-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexylmethyl ketone with an appropriate alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. Another method involves the Grignard reaction, where cyclohexylmagnesium bromide reacts with methyl butanoate, followed by acidic workup to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes or catalytic hydrogenation techniques. The choice of method depends on factors such as cost, efficiency, and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions: 3-Cyclohexyl-3-methylbutanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and anhydrides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alcohols in the presence of acid catalysts for esterification; amines for amidation reactions.

Major Products:

Oxidation: Cyclohexylmethyl ketone or cyclohexylmethyl aldehyde.

Reduction: 3-Cyclohexyl-3-methylbutanol.

Substitution: Esters such as 3-Cyclohexyl-3-methylbutanoate, amides, and anhydrides.

Aplicaciones Científicas De Investigación

3-Cyclohexyl-3-methylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Cyclohexyl-3-methylbutanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity .

Comparación Con Compuestos Similares

3-Methylbutanoic acid: Shares a similar butanoic acid backbone but lacks the cyclohexyl group.

Cyclohexylacetic acid: Contains a cyclohexyl group but differs in the position of the carboxylic acid group.

Cyclohexylpropanoic acid: Similar structure with a different alkyl chain length.

Uniqueness: 3-Cyclohexyl-3-methylbutanoic acid is unique due to the presence of both a cyclohexyl group and a methyl group on the butanoic acid backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Actividad Biológica

3-Cyclohexyl-3-methylbutanoic acid (CHMBA) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant studies that highlight its effects on various biological systems.

This compound is a branched-chain carboxylic acid characterized by a cyclohexyl group and a methyl group attached to the carbon backbone. The molecular formula is , and it features a carboxylic acid functional group, which is significant for its reactivity and biological interactions.

Biological Mechanisms

The biological activity of CHMBA can be attributed to several mechanisms:

- Metabolic Pathways : CHMBA is involved in metabolic processes similar to other branched-chain fatty acids. It may influence energy metabolism and lipid profiles by modulating pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and metabolism .

- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory properties. This could be linked to the inhibition of pro-inflammatory cytokines, although specific data on CHMBA remains limited.

- Neuroprotective Potential : Some derivatives of branched-chain fatty acids have shown neuroprotective effects, potentially through modulation of neuronal signaling pathways, including NF-κB and JAK/STAT pathways .

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential effects:

- Metabolic Studies : Research on similar branched-chain fatty acids indicates that they can affect insulin sensitivity and lipid metabolism. For instance, studies have shown that isovaleryl-CoA, a metabolite related to CHMBA, plays a role in the metabolism of branched-chain amino acids .

- Toxicological Reports : A review of adverse events associated with novel psychoactive substances highlighted the importance of understanding the metabolic pathways of compounds like CHMBA. Toxicological profiles suggest that structural analogs can lead to significant physiological effects, emphasizing the need for further investigation into CHMBA's safety profile .

- Comparative Analysis : A study comparing various carboxylic acids indicated that those with cycloalkane structures often exhibit unique biological activities due to their steric hindrance and hydrophobic characteristics. This suggests potential applications in drug design where such properties are advantageous .

Data Table: Biological Activities of Related Compounds

Propiedades

IUPAC Name |

3-cyclohexyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXGQIWLPQIURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.